REACTION_CXSMILES
|
[Br:1]C1C(C)=C(NCC2C=C(C(C)(C)C)SC=2C(O)=O)C=CC=1.[CH3:23][C:24]1[N:25]=[C:26]([C:33]([CH3:36])([CH3:35])[CH3:34])[S:27][C:28]=1[C:29]([O:31][CH3:32])=[O:30].BrN1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:23][C:24]1[N:25]=[C:26]([C:33]([CH3:36])([CH3:35])[CH3:34])[S:27][C:28]=1[C:29]([O:31][CH3:32])=[O:30]
|
Name
|
102e
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1)NCC1=C(SC(=C1)C(C)(C)C)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1C(=O)OC)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1N=C(SC1C(=O)OC)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |